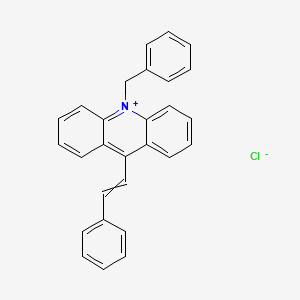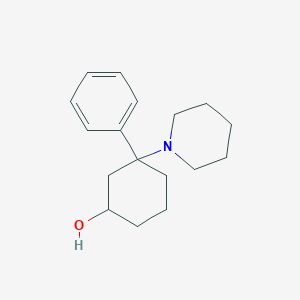
Pyridinium, 3-bromo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-bromo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, bromide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom at the 3-position of the tetrahydropyridine ring, a methyl group at the 1-position, and a phenyl group at the 2-position. The bromide ion serves as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-bromo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-phenyl-3,4,5,6-tetrahydropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The bromination process can be scaled up by employing larger reaction vessels and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-bromo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinium salts with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of tetrahydropyridine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives of the original compound.
Oxidation Reactions: Oxidized pyridinium salts with varying degrees of oxidation.
Reduction Reactions: Reduced tetrahydropyridine derivatives with different substituents.
Scientific Research Applications
Pyridinium, 3-bromo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of Pyridinium, 3-bromo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the substituents. The bromine atom and the pyridinium ring play crucial roles in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 3-chloro-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, chloride
- Pyridinium, 3-iodo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, iodide
- Pyridinium, 3-fluoro-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, fluoride
Uniqueness
Pyridinium, 3-bromo-3,4,5,6-tetrahydro-1-methyl-2-phenyl-, bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size, electronegativity, and ability to participate in specific interactions make this compound particularly valuable in various applications.
Properties
CAS No. |
61170-32-9 |
|---|---|
Molecular Formula |
C12H15Br2N |
Molecular Weight |
333.06 g/mol |
IUPAC Name |
5-bromo-1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-1-ium;bromide |
InChI |
InChI=1S/C12H15BrN.BrH/c1-14-9-5-8-11(13)12(14)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZHIXGIBLWUHVGT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C(CCC1)Br)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


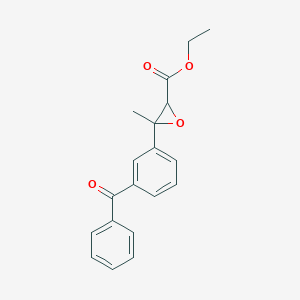
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
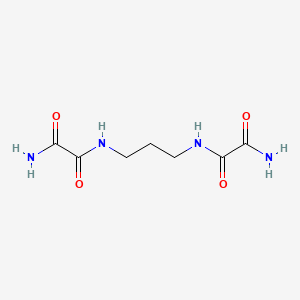
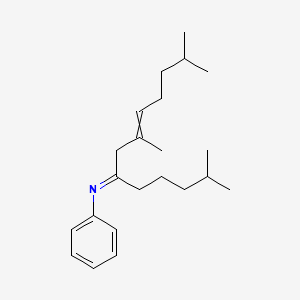
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)

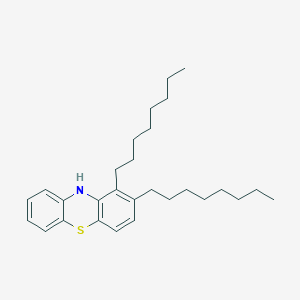
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
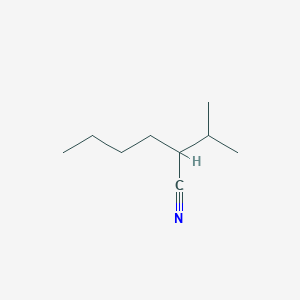
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
